molecular formula C25H16Cl2F3N3S B2813905 (2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 478041-77-9

(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2813905
CAS No.: 478041-77-9
M. Wt: 518.38
InChI Key: UTQDBEYCUMTJPO-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes dichlorophenyl, tetrahydroimidazo, benzothiazol, and trifluoromethylphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of (2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dichlorophenyl and trifluoromethylphenyl precursors, followed by their coupling with the tetrahydroimidazo[2,1-b][1,3]benzothiazol moiety under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include those with related structural features, such as:

    4,4’-Dichlorobenzophenone: Shares the dichlorophenyl group but differs in other structural aspects.

    Other benzothiazol derivatives: Compounds with the benzothiazol moiety but different substituents. The uniqueness of (2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2F3N3S/c26-17-8-9-18(19(27)12-17)23-21(33-20-6-1-2-7-22(20)34-24(33)32-23)11-15(13-31)14-4-3-5-16(10-14)25(28,29)30/h3-5,8-12H,1-2,6-7H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDBEYCUMTJPO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=C(C#N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)/C=C(\C#N)/C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.